molecular formula C24H24N2O4 B247829 1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone

1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone

Cat. No. B247829
M. Wt: 404.5 g/mol
InChI Key: WUTDPDKCHSZJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MNPE and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in medicine. In

Mechanism of Action

The mechanism of action of MNPE involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and their dysregulation is often observed in cancer and neurological disorders. MNPE has been shown to inhibit these pathways, leading to the suppression of cell growth and proliferation and the induction of cell death.
Biochemical and Physiological Effects:
MNPE has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of cellular signaling pathways. MNPE has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of MNPE is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of MNPE is its relatively low solubility, which may affect its bioavailability and limit its effectiveness in vivo. Additionally, further research is needed to fully understand the safety and toxicity of MNPE.

Future Directions

Future research on MNPE should focus on its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action of MNPE and its effects on cellular signaling pathways. Additionally, research should focus on improving the solubility and bioavailability of MNPE, as well as evaluating its safety and toxicity in vivo. Finally, MNPE should be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MNPE involves the reaction between 1-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone and 2-naphthol. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MNPE has been studied for its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. MNPE has also been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H24N2O4/c1-29-21-8-4-7-20(16-21)24(28)26-13-11-25(12-14-26)23(27)17-30-22-10-9-18-5-2-3-6-19(18)15-22/h2-10,15-16H,11-14,17H2,1H3

InChI Key

WUTDPDKCHSZJPS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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